molecular formula C16H10Cl2N2O2 B4866225 6-chloro-N-(2-chlorophenyl)-2-imino-2H-chromene-3-carboxamide

6-chloro-N-(2-chlorophenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4866225
M. Wt: 333.2 g/mol
InChI Key: WBTYWWRKCZPDSM-UHFFFAOYSA-N
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Description

6-chloro-N-(2-chlorophenyl)-2-imino-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H10Cl2N2O2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0119330 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • A study describes the synthesis of 2-imino-2H-chromene-3-carboxamides, which includes the compound . These compounds were synthesized through Knoevenagel condensation, using salicylaldehyde derivatives and N-substituted cyanoacetamides (Proença & Costa, 2008).
  • Another research focused on synthesizing and characterizing various 2-imino-2H-chromene-3-carboxamides, which displayed antimicrobial activity (Ukhov et al., 2021).
  • The structural and properties of several 3-substituted 2H-chromen-2-ones were studied, contributing to the understanding of the chemical characteristics of this class of compounds (Dyachenko et al., 2020).

Biological Activities

  • Research on novel 2-imino-2H-chromene-3(N-aryl)carboxamides demonstrated potential cytotoxic activities against various human cancer cell lines, indicating their potential in cancer therapy (Gill et al., 2016).
  • A study synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and tested their antimicrobial properties. Some compounds in this series showed significant antimicrobial activity (Ukhov et al., 2021).

Chemosensor Development

  • A report on the synthesis of nitro-3-carboxamide coumarin derivatives, including 6-chloro-N-(2-chlorophenyl)-2-imino-2H-chromene-3-carboxamide, suggested their use as novel fluorescent chemosensors for selective detection of metal ions, particularly Cu(II) (Bekhradnia et al., 2016).

Synthesis and Application in Material Science

  • A study elaborated on the one-step synthesis of chromene-3-carboxamide derivatives, including the compound of interest, for antimicrobial evaluation. These compounds were synthesized through reactions involving cyanoacetamide derivatives (Helal et al., 2010).
  • An investigation into the synthesis and properties of 4H-benzo[h]chromene derivatives was conducted, enhancing the understanding of this class of compounds in material science applications (Al‐Sehemi et al., 2012).

Properties

IUPAC Name

6-chloro-N-(2-chlorophenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-10-5-6-14-9(7-10)8-11(15(19)22-14)16(21)20-13-4-2-1-3-12(13)18/h1-8,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTYWWRKCZPDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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